N-[(2S)-3,3-dimethylbutan-2-yl]-2-phenyl-3-[(4-piperidin-1-ylpiperidin-1-yl)methyl]quinoline-4-carboxamide
Description
Properties
Molecular Formula |
C33H44N4O |
|---|---|
Molecular Weight |
512.7 g/mol |
IUPAC Name |
N-[(2S)-3,3-dimethylbutan-2-yl]-2-phenyl-3-[(4-piperidin-1-ylpiperidin-1-yl)methyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C33H44N4O/c1-24(33(2,3)4)34-32(38)30-27-15-9-10-16-29(27)35-31(25-13-7-5-8-14-25)28(30)23-36-21-17-26(18-22-36)37-19-11-6-12-20-37/h5,7-10,13-16,24,26H,6,11-12,17-23H2,1-4H3,(H,34,38)/t24-/m0/s1 |
InChI Key |
RTUNBOPBBCULLC-DEOSSOPVSA-N |
SMILES |
CC(C(C)(C)C)NC(=O)C1=C(C(=NC2=CC=CC=C21)C3=CC=CC=C3)CN4CCC(CC4)N5CCCCC5 |
Isomeric SMILES |
C[C@@H](C(C)(C)C)NC(=O)C1=C(C(=NC2=CC=CC=C21)C3=CC=CC=C3)CN4CCC(CC4)N5CCCCC5 |
Canonical SMILES |
CC(C(C)(C)C)NC(=O)C1=C(C(=NC2=CC=CC=C21)C3=CC=CC=C3)CN4CCC(CC4)N5CCCCC5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N-(1,2,2-trimethylpropyl)-3-((4-piperidin-1-yl)piperidin-1-yl)methyl-2-phenylquinoline-4-carboxamide SB 414240 SB-414240 SB414240 |
Origin of Product |
United States |
Preparation Methods
The synthesis of SB 414240 involves several steps. The starting material, a commercially available carboxylic acid, is first esterified using oxalyl chloride in dichloromethane, followed by reaction with methanol to form a methyl ester. This intermediate is then brominated using N-bromosuccinimide and catalytic dibenzoyl peroxide under reflux conditions
Chemical Reactions Analysis
SB 414240 undergoes various chemical reactions, including:
Scientific Research Applications
Overview
The compound is part of a class of quinoline derivatives that have been studied for their antimalarial properties. Specifically, quinoline-4-carboxamides have shown promising activity against Plasmodium falciparum, the causative agent of malaria.
Efficacy Studies
In vivo studies have demonstrated that certain derivatives exhibit low nanomolar potency and excellent oral bioavailability in mouse models infected with P. berghei, another malaria parasite. For example, a derivative showed an effective dose (ED90) below 1 mg/kg when administered orally for four days, indicating strong potential for clinical application .
Overview
Beyond its antimalarial properties, quinoline derivatives have also been investigated for their anticancer activities. The structural features of N-[(2S)-3,3-dimethylbutan-2-yl]-2-phenyl-3-[(4-piperidin-1-ylpiperidin-1-yl)methyl]quinoline-4-carboxamide suggest it may interact with cancer cell signaling pathways.
Research Findings
A study highlighted the synthesis of related compounds that displayed significant anticancer activity against various cancer cell lines. These compounds were shown to induce apoptosis and inhibit cell proliferation by targeting specific molecular pathways involved in tumor growth .
Key Insights
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy and selectivity of these compounds. Research has focused on modifying different substituents on the quinoline core to enhance biological activity while reducing toxicity. For instance, variations in the piperidine moiety have been explored to optimize binding affinity to target proteins involved in disease processes .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study on Antimalarial Activity | Identified low nanomolar potency against P. falciparum | Supports further development as a potential treatment for malaria |
| Anticancer Research | Induced apoptosis in cancer cell lines | Indicates potential use in cancer therapy |
| SAR Analysis | Modifications led to enhanced activity | Guides future synthetic efforts for drug optimization |
Mechanism of Action
SB 414240 exerts its effects by antagonizing neurokinin 2 and neurokinin 3 receptors. These receptors are involved in the transmission of pain and inflammatory signals in the nervous system. By blocking these receptors, SB 414240 can potentially reduce neurogenic inflammation and alleviate pain .
Comparison with Similar Compounds
Core Scaffold and Substituent Variations
Quinoline-4-Carboxamide Derivatives
Non-Carboxamide Analogues
- N’-{[2-(Piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide (): Replaces carboxamide with hydrazide linkage. Likely lower metabolic stability due to hydrazide susceptibility to hydrolysis .
Pharmacokinetic and Physicochemical Properties
The target compound’s higher LogP and chiral carboxamide may enhance blood-brain barrier penetration but reduce aqueous solubility compared to simpler analogues .
Structure-Activity Relationship (SAR) Insights
- Quinoline Core: Essential for planar interaction with hydrophobic enzyme pockets.
- C2 Substituents :
- C3 Substituents: Bicyclic amines (target compound) improve rigidity and binding specificity vs. monoamines () .
- N-Carboxamide Group :
- Branched alkyl chains (target compound) enhance metabolic stability over linear chains () .
Biological Activity
N-[(2S)-3,3-dimethylbutan-2-yl]-2-phenyl-3-[(4-piperidin-1-ylpiperidin-1-yl)methyl]quinoline-4-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound incorporates a quinoline scaffold, which is known for various pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective properties. The presence of piperidine moieties further enhances its biological profile.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 431.53 g/mol. Its structure features a quinoline core substituted with a dimethylbutan side chain and piperidine groups, contributing to its diverse biological activities.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities:
- Neuroprotective Effects : Quinoline derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's disease. For instance, compounds in this class have shown IC50 values in the low micromolar range against these enzymes, indicating significant inhibitory potential .
- Anticancer Activity : Quinoline-based compounds have demonstrated cytotoxic effects against various cancer cell lines. For example, studies have shown that certain derivatives can induce apoptosis in HepG2 liver cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Key findings from SAR studies include:
- Substitution Patterns : The position and nature of substituents on the quinoline ring significantly affect the compound's inhibitory potency against cholinesterases. For instance, methyl substitutions at specific positions have been correlated with enhanced activity .
- Piperidine Influence : The presence of piperidine rings not only contributes to the compound's lipophilicity but also plays a critical role in its interaction with biological targets .
Case Studies
Several studies have highlighted the biological efficacy of similar compounds:
- Inhibition of Cholinesterases : A study evaluated various quinoline derivatives for their ability to inhibit AChE and BChE. Compounds with IC50 values below 20 μM were considered potent inhibitors, suggesting that modifications to the piperidine or quinoline moieties could enhance efficacy .
- Cytotoxicity Assessments : In vitro assays using MTT assays demonstrated that certain derivatives exhibited significant cytotoxicity against HepG2 cells, indicating potential for anticancer applications .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing this compound, and what methodologies are reported for its synthesis?
- Synthesis Challenges : Steric hindrance from the (2S)-3,3-dimethylbutan-2-yl group and regioselective introduction of the 3-[(4-piperidin-1-ylpiperidin-1-yl)methyl] substituent pose significant hurdles. Microwave-assisted synthesis with hexamethyldisilazane (HMDS) as a nitrogen source and Lewis acid catalysts (e.g., BF₃·Et₂O) can enhance reaction efficiency and selectivity .
- Methodologies : Adapt protocols from structurally related quinolines, such as stepwise functionalization of the quinoline core followed by carboxamide coupling. For example, describes [2 + 1 + 2 + 1] annulation strategies for quinoline derivatives, which could be modified for this compound .
Q. How is the structural characterization of this compound typically performed?
- Spectroscopic Techniques :
- NMR : ¹H/¹³C NMR to confirm stereochemistry (e.g., (2S)-configuration) and substituent positions.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation. GC-MS may lack sensitivity for large molecules but is useful for intermediates .
- X-ray Crystallography : Resolve ambiguities in stereochemistry, as demonstrated for similar piperidine-containing quinolines .
Q. What initial biological screening data exist for this compound?
- Anticancer Activity : Quinoline-carboxamides with piperidine substituents (e.g., ) show inhibition of DNA replication and transcription via intercalation or topoisomerase inhibition. Preliminary assays (e.g., MTT or cell viability) should be conducted .
- Enzyme Inhibition : Use kinase or protease inhibition assays to evaluate interactions with targets like PI3K or HDACs, leveraging SAR from analogs .
Advanced Research Questions
Q. What structure-activity relationship (SAR) studies have been conducted on analogs to optimize pharmacological profiles?
- Key Findings :
- Quinoline Core Modifications : Electron-withdrawing groups at position 2 (e.g., phenyl in ) enhance DNA binding .
- Piperidine Substituents : Bulky groups (e.g., 4-piperidin-1-ylpiperidin-1-yl) improve solubility and target affinity. Compare with ’s fluorobenzoyl-quinoline derivatives, where lipophilic substituents increased membrane permeability .
- Methodological Approach : Synthesize analogs with variations in the carboxamide side chain and piperidine substituents. Use computational docking (e.g., AutoDock) to predict binding modes .
Q. How do steric/electronic factors of the 3-[(4-piperidin-1-ylpiperidin-1-yl)methyl] group influence binding affinity?
- Steric Effects : The bicyclic piperidine-piperidinyl group may occupy hydrophobic pockets in enzyme active sites, as seen in spiro-piperidine quinolines () .
- Electronic Effects : Basic nitrogen atoms in piperidine enhance hydrogen bonding with acidic residues (e.g., aspartate in kinases). Compare with ’s piperidine-carboxamide derivatives, where cyanopyridine groups improved target engagement .
- Experimental Design : Perform mutagenesis studies on target enzymes (e.g., replacing key residues) to assess binding changes.
Q. How can contradictory findings about the compound’s mechanism of action be resolved?
- Case Example : If one study reports DNA intercalation while another suggests enzyme inhibition:
- Orthogonal Assays : Combine DNA melting experiments (UV-Vis) with enzyme activity assays (e.g., fluorescence-based kinase assays).
- In Vivo Validation : Use xenograft models to compare antitumor efficacy with DNA damage markers (e.g., γ-H2AX) and enzyme inhibition biomarkers .
- Data Integration : Apply systems pharmacology models to reconcile multiple mechanisms .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
